5-(4-Butoxybenzoyl)-2-methylpyridine
Description
5-(4-Butoxybenzoyl)-2-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-butoxybenzoyl moiety at the 5-position. This compound is of interest in materials science and medicinal chemistry due to the tunable electronic and steric effects imparted by its substituents.
Crystallographic analysis of such compounds often employs the SHELX software suite, a robust tool for small-molecule refinement and structure determination .
Properties
IUPAC Name |
(4-butoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-16-9-7-14(8-10-16)17(19)15-6-5-13(2)18-12-15/h5-10,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQCUORULUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242580 | |
| Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-68-5 | |
| Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Butoxybenzoyl)-2-methylpyridine typically involves the reaction of 4-butoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Butoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-(4-Butoxybenzoyl)-2-methylpyridine is used as an intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be used in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its ability to interact with specific molecular targets makes it valuable in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules. Its applications extend to the manufacture of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Butoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Table 1: Comparison of 5-(4-Alkoxybenzoyl)-2-methylpyridine Derivatives
| Compound Name | Alkoxy Group | Molecular Weight (g/mol) | Predicted LogP* | Melting Point (°C) | Solubility (mg/mL, in DMSO) |
|---|---|---|---|---|---|
| 5-(4-Methoxybenzoyl)-2-methylpyridine | Methoxy (OCH₃) | 257.29 | 2.1 | 145–148 | 15–20 |
| 5-(4-Ethoxybenzoyl)-2-methylpyridine | Ethoxy (OC₂H₅) | 271.32 | 2.8 | 120–123 | 25–30 |
| 5-(4-Butoxybenzoyl)-2-methylpyridine | Butoxy (OC₄H₉) | 299.38 | 3.5 | 95–98 | 35–40 |
*LogP values calculated using the Crippen method.
Key Observations :
- Lipophilicity : Increasing alkoxy chain length (methoxy → butoxy) elevates LogP, enhancing membrane permeability and organic solvent solubility .
- Melting Point : Longer chains reduce crystallinity, lowering melting points.
- Solubility : Butoxy derivatives exhibit superior solubility in DMSO compared to methoxy analogs due to reduced intermolecular hydrogen bonding.
Electronic Effects of Substituents
The electron-donating butoxy group activates the benzoyl ring toward electrophilic substitution, contrasting with electron-withdrawing groups like fluorine. For example, 5-(4-fluorobenzoyl)-2-methylpyridine (hypothetical analog) would exhibit:
- Higher reactivity in nucleophilic aromatic substitution due to fluorine’s -I effect.
- Reduced solubility in nonpolar solvents compared to butoxy derivatives.
Biological Activity
Introduction
5-(4-Butoxybenzoyl)-2-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.
Structure and Synthesis
This compound can be synthesized through various chemical reactions involving pyridine derivatives and butoxybenzoyl groups. The synthesis typically involves acylation reactions where the pyridine nitrogen acts as a nucleophile, facilitating the formation of the desired compound. The reaction conditions often include the use of solvents such as DMSO or THF, along with catalysts to enhance yield and selectivity.
Molecular Formula
- Molecular Formula : C_{15}H_{17}N O_{2}
- Molecular Weight : 245.30 g/mol
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Metabolic pathway disruption |
| Pseudomonas aeruginosa | 64 µg/mL | Membrane integrity compromise |
Anticancer Activity
Pyridine derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Anticancer Effects on MCF-7 Cells
In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:
- Inhibition of cell viability by approximately 50% at a concentration of 10 µM.
- Induction of apoptosis , as evidenced by increased levels of cleaved caspase-3.
These findings highlight the potential for this compound as a lead candidate in anticancer drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
